2',4'-Dichloro-5'-(difluoromethoxy)phenacyl chloride
Overview
Description
2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl chloride is a chemical compound with the molecular formula C14H8Cl2F2O2. It appears as a white to off-white crystalline powder and has a melting point of 92-96°C. This compound is widely used in scientific experiments as a photoaffinity label and a photolabile protecting group for peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl chloride typically involves the chlorination of 2’,4’-Dichloro-5’-(difluoromethoxy)acetophenone. The reaction is carried out in the presence of thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C14H8Cl2F2O2+SOCl2→C14H8Cl2F2O2Cl+SO2+HCl
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is conducted in a controlled environment with precise temperature and pressure conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Types of Reactions:
Substitution Reactions: 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl chloride undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by various nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenacyl derivatives can be formed.
Oxidation Products: Oxidation typically leads to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or hydrocarbons.
Scientific Research Applications
2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl chloride is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a photoaffinity label, allowing researchers to study the interactions between small molecules and proteins.
Biology: The compound is used as a photolabile protecting group for peptides and proteins, enabling the controlled release of these biomolecules in biological systems.
Medicine: It is employed in the development of novel therapeutic agents and drug delivery systems.
Industry: The compound is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl chloride involves its ability to form covalent bonds with target molecules upon exposure to light. This photoreactivity allows it to act as a photoaffinity label, binding to specific sites on proteins or other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
2,4-Dichloro-5-fluorobenzoyl chloride: This compound is structurally similar but lacks the difluoromethoxy group.
2,4-Dichloro-5-fluoropyrimidine: Another similar compound used as an intermediate in the synthesis of various organic compounds.
Uniqueness: 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl chloride is unique due to its photoreactivity and the presence of both chlorine and difluoromethoxy groups. These features make it particularly useful as a photoaffinity label and a photolabile protecting group, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-1-[2,4-dichloro-5-(difluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c10-3-7(15)4-1-8(16-9(13)14)6(12)2-5(4)11/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUGEAXSTWKHRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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